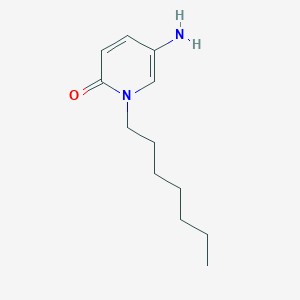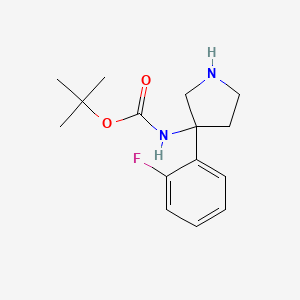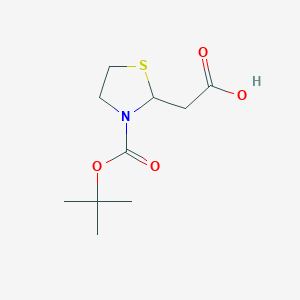
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of pyrrolidine and tetrahydropyran, featuring a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of pyrrolidine with tetrahydropyran derivatives. One common method involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . The resulting tetrahydropyran is then reacted with pyrrolidine under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Tetrahydropyran-4-carboxylic acid: Shares the tetrahydropyran ring but lacks the pyrrolidine moiety.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the tetrahydropyran component.
Uniqueness: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is unique due to its combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13) |
Clave InChI |
VPEJNVLGEJBYLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)







